molecular formula C15H30N2O2S2 B2734542 2-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide CAS No. 2034383-18-9

2-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide

Cat. No. B2734542
CAS RN: 2034383-18-9
M. Wt: 334.54
InChI Key: MOPQMSPUNAGDKS-UHFFFAOYSA-N
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Description

This compound is a sulfonamide, which is a functional group characterized by the presence of a sulfur atom connected to two oxygen atoms via double bonds, and to an amine group. Sulfonamides are known for their use in medicine, particularly as antibiotics .


Molecular Structure Analysis

The molecule contains a tetrahydro-2H-thiopyran-4-yl group and a piperidin-4-yl group, both of which are cyclic structures. The tetrahydro-2H-thiopyran-4-yl group contains a sulfur atom in the ring, which can contribute to the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the sulfonamide group could make the compound more polar and therefore more soluble in polar solvents .

Scientific Research Applications

Surface-Active Properties

Research into sulfobetaine-type zwitterionic gemini surfactants, which share structural similarities with "2-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide", has revealed their synthesis and characterized their physicochemical properties. These surfactants exhibit unique equilibrium and dynamic surface tension behaviors, influenced by their hydrocarbon chain length. Such studies provide insights into the potential for these compounds in applications requiring controlled surface activity and micelle formation, such as in drug delivery systems and as active components in various industrial formulations (Yoshimura et al., 2006).

Antimicrobial Evaluation

The synthesis and evaluation of sulfonamide derivatives, including those structurally related to "2-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide", have been conducted to explore their antimicrobial potential. Such compounds have been assessed for their activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating the chemical versatility and potential application of these molecules in combating microbial resistance (Fadda et al., 2016).

Novel Compound Synthesis

The exploration of new chemical entities featuring the sulfonamide group, akin to "2-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide", has led to the identification of compounds with significant biological activities. This includes the development of novel sulfonamide derivatives with potential as antimicrobial agents, highlighting the importance of such compounds in the development of new therapeutics and the broad scope of their application in scientific research (Vinaya et al., 2009).

Future Directions

The future directions for this compound would depend on its properties and potential uses. If it has antibiotic properties like other sulfonamides, it could be studied further for potential medical applications .

properties

IUPAC Name

2-methyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2S2/c1-13(2)12-21(18,19)16-11-14-3-7-17(8-4-14)15-5-9-20-10-6-15/h13-16H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPQMSPUNAGDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NCC1CCN(CC1)C2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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